tert-Butyl 4-isothiocyanatobenzoate
CAS No.: 486415-37-6
Cat. No.: VC3844764
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 486415-37-6 |
|---|---|
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | tert-butyl 4-isothiocyanatobenzoate |
| Standard InChI | InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3 |
| Standard InChI Key | LXVVKZRNRVNESX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl 4-isothiocyanatobenzoate consists of a benzoate backbone substituted with a tert-butyl ester at the carboxyl position and an isothiocyanate (-N=C=S) group at the para position of the aromatic ring. The IUPAC name, tert-butyl 4-isothiocyanatobenzoate, reflects this substitution pattern. Key physicochemical properties include:
The compound’s logP value of 3.38 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate . Its isothiocyanate group exhibits strong infrared (IR) absorption near 2100 cm⁻¹, a hallmark of the -N=C=S stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: a singlet for the tert-butyl group (δ 1.35 ppm, 9H) and aromatic protons (δ 7.45–8.10 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves esterification of 4-isothiocyanatobenzoic acid with tert-butyl alcohol under acidic conditions. A typical procedure includes:
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Dissolving 4-isothiocyanatobenzoic acid (1 eq) in anhydrous dichloromethane.
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Adding tert-butyl alcohol (1.2 eq) and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
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Refluxing the mixture at 40–50°C for 12–24 hours.
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Purifying the product via column chromatography (yield: 70–85%).
Industrial-Scale Production
Industrial manufacturers employ continuous flow reactors to optimize yield and purity. Key steps include:
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Precision temperature control (50–60°C) to minimize side reactions.
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In-line purification using scavenger resins to remove unreacted acid.
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Automated crystallization to isolate the product in >95% purity.
A comparative analysis of synthesis methods is provided below:
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 70–85% | 90–95% |
| Purification | Column chromatography | Crystallization |
| Catalyst | H₂SO₄ or p-TsOH | Heterogeneous acid catalysts |
Chemical Reactivity and Derivative Formation
The isothiocyanate group’s electrophilicity drives diverse reactions:
Nucleophilic Additions
Primary amines react with tert-butyl 4-isothiocyanatobenzoate to form thiourea derivatives:
This reaction is pivotal in synthesizing enzyme inhibitors and fluorescent probes.
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide yields sulfonyl derivatives (e.g., sulfonamides).
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Reduction: Sodium borohydride reduces the isothiocyanate to a thiol group, enabling conjugation with gold nanoparticles.
Cycloadditions
The compound participates in [4+1] cycloadditions with diazo compounds to form thiadiazole rings, useful in agrochemical development.
Biological Activity and Applications
Proteomics and Protein Labeling
tert-Butyl 4-isothiocyanatobenzoate is widely used to label primary amines in proteins via thiourea bond formation. This application leverages its:
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Rapid kinetics (reaction completes within 30 minutes at pH 8.5).
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Compatibility with mass spectrometry, as the tert-butyl group minimizes fragmentation during ionization.
Anticancer Research
Isothiocyanates inhibit histone deacetylases (HDACs) and nuclear factor-κB (NF-κB), pathways implicated in tumor proliferation. In vitro studies demonstrate IC₅₀ values of 10–20 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Enzyme Inhibition
The compound acts as a competitive inhibitor of cysteine proteases (e.g., caspase-3), with Kᵢ values in the nanomolar range. This property is exploited in neurodegenerative disease research.
Comparison with Structural Analogues
The tert-butyl group’s steric bulk differentiates this compound from analogues like methyl 4-isothiocyanatobenzoate:
| Property | tert-Butyl 4-Isothiocyanatobenzoate | Methyl 4-Isothiocyanatobenzoate |
|---|---|---|
| Molecular Weight | 235.30 g/mol | 193.21 g/mol |
| LogP | 3.38 | 2.15 |
| Proteomic Stability | High (resists hydrolysis) | Moderate |
| Synthetic Utility | Preferred for in vivo studies | Limited to in vitro applications |
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